1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene
CAS No.: 1417569-15-3
Cat. No.: VC2712837
Molecular Formula: C7H3BrClF3O
Molecular Weight: 275.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417569-15-3 |
|---|---|
| Molecular Formula | C7H3BrClF3O |
| Molecular Weight | 275.45 g/mol |
| IUPAC Name | 1-bromo-3-[chloro(difluoro)methoxy]-2-fluorobenzene |
| Standard InChI | InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)10)13-7(9,11)12/h1-3H |
| Standard InChI Key | UWWWJKUMJRMDEW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)F)OC(F)(F)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)OC(F)(F)Cl |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene features a benzene ring with four substituents strategically positioned around the aromatic core. At position 1, a bromine atom is attached, while position 2 contains a fluorine atom. Position 3 bears the complex chloro(difluoro)-methoxy group (–OCF₂Cl), which contributes significantly to the compound's unique chemical behavior. The molecular formula is C₇H₃BrClF₃O with a molecular weight of 275.45 g/mol.
This substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing nature of the halogen atoms and the chloro(difluoro)-methoxy group. The presence of multiple electronegative elements (Br, F, Cl) distributed around the benzene ring creates a unique electronic distribution that influences the compound's reactivity patterns and potential interactions with biological targets.
Comparative Structural Analysis
The structural features of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene can be better understood through comparison with similar compounds, as shown in Table 1.
This comparison illustrates how subtle differences in substitution patterns can lead to distinct compounds with potentially different chemical and biological properties, despite sharing similar structural elements. The positional isomers of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene maintain identical molecular formulas but exhibit unique spatial arrangements of substituents, potentially leading to different reactivity profiles.
Physical Properties
While comprehensive physical property data specific to 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is limited in the available literature, the compound's properties can be inferred based on its structure and similar halogenated aromatic compounds. Table 2 summarizes the known and predicted physical properties.
| Property | Value | Note |
|---|---|---|
| Molecular Formula | C₇H₃BrClF₃O | Confirmed |
| Molecular Weight | 275.45 g/mol | Confirmed |
| Physical State | Likely liquid at room temperature | Inferred from similar compounds |
| Color | Colorless to pale yellow | Typical for similar halogenated aromatics |
| Solubility | Likely soluble in common organic solvents (dichloromethane, chloroform, DMSO, THF); poor water solubility | Inferred from similar halogenated compounds |
| Density | Likely >1.8 g/cm³ | Estimated based on similar halogenated compounds |
The presence of multiple halogen atoms typically confers high density, low water solubility, and good solubility in organic solvents. These physical properties significantly influence the compound's handling, purification methods, and potential applications in various research contexts.
Synthesis and Preparation Methods
| Reaction Step | Temperature Range | Solvent | Catalyst/Base | Reaction Time |
|---|---|---|---|---|
| Bromination | 0-25°C | CCl₄ or CH₂Cl₂ | Lewis acid (e.g., FeBr₃) | 2-6 hours |
| Fluorination | -20 to 0°C | Various | Silver(I) fluoride or DAST | 4-12 hours |
| Introduction of -OCF₂Cl | 20-80°C | DMF or DMSO | K₂CO₃ or NaH | 12-24 hours |
The synthesis of the related compound 1-bromo-3-fluorobenzene, which could serve as a precursor, involves reacting fluorobenzene with bromine, followed by reaction with a benzene derivative (selected from ethylbenzene, toluene, xylene, phenol, or 1,2-dimethoxybenzene) at temperatures between 10 to 100°C for 12 to 24 hours . This methodology could potentially be adapted for the initial steps in the synthesis of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene.
Purification Methods
Advanced purification techniques are typically employed to isolate and purify 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene. These methods may include:
-
Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
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Recrystallization from suitable solvent combinations
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Preparative HPLC for obtaining high-purity material
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Vacuum distillation for larger-scale purification
The presence of multiple halogen atoms provides a distinctive chromatographic profile that aids in separation from reaction byproducts. For high-purity requirements (>95%), a combination of purification methods may be necessary.
Chemical Reactivity
Electronic Effects and Reactivity Profile
These substituents affect the electron density distribution across the benzene ring, creating specific sites of enhanced or diminished reactivity. The electron-withdrawing nature of these groups makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions but potentially more reactive toward nucleophilic aromatic substitution at appropriate positions.
Nucleophilic Substitution Reactions
1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing halogen substituents. The bromine atom, being a good leaving group, is especially susceptible to displacement by nucleophiles under appropriate conditions. Table 4 outlines potential nucleophilic substitution reactions.
| Reaction Type | Reactive Site | Potential Nucleophiles | Expected Products |
|---|---|---|---|
| SNAr at C-1 | Bromine position | Amines, alkoxides, thiolates | Amino, alkoxy, or thioether derivatives |
| SNAr at C-2 | Fluorine position | Strong nucleophiles under forcing conditions | Substituted derivatives (less common) |
| Reactions at -OCF₂Cl | Chloro(difluoro)methoxy group | Nucleophiles with affinity for carbon-halogen bonds | Modified methoxy derivatives |
The reactivity toward nucleophilic substitution is enhanced by the electron-withdrawing effects of the halogen substituents, which increase the electrophilicity of the carbon atoms they are attached to.
Metal-Catalyzed Coupling Reactions
The presence of a bromine atom at position 1 makes 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene an excellent substrate for various metal-catalyzed coupling reactions. These transformations provide valuable methods for introducing diverse functional groups while preserving the chloro(difluoro)methoxy and fluorine substituents. Table 5 summarizes key coupling reactions applicable to this compound.
| Coupling Reaction | Catalyst System | Coupling Partner | Typical Conditions | Potential Applications |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine | Boronic acids/esters | Base, THF/H₂O, 60-100°C | Introduction of aryl/alkyl groups |
| Negishi | Pd(PPh₃)₄ | Organozinc reagents | THF, 25-60°C | Carbon-carbon bond formation |
| Stille | Pd catalysts | Organotin compounds | Toluene or dioxane, 80-110°C | Introduction of various carbon groups |
| Sonogashira | Pd/Cu dual catalysis | Terminal alkynes | Et₃N, DMF, 25-60°C | Introduction of alkyne functionality |
| Heck | Pd(OAc)₂/phosphine | Alkenes | Base, DMF, 80-120°C | Formation of new C=C bonds |
These coupling reactions significantly expand the synthetic utility of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene, enabling its incorporation into more complex molecular structures for various applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectroscopic data for 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene is limited in available literature, the expected NMR characteristics can be predicted based on its structure and similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum would be expected to show signals for the three aromatic protons (at positions 4, 5, and 6 of the benzene ring). These signals would exhibit complex splitting patterns due to coupling with the fluorine atom at position 2 and potentially long-range coupling with the fluorine atoms in the chloro(difluoro)methoxy group. The chemical shifts would likely fall in the range of δ 7.0-8.0 ppm, typical for protons on halogenated aromatic rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show seven distinct carbon signals, corresponding to the six carbon atoms of the benzene ring and the carbon of the chloro(difluoro)methoxy group. The signals would be complicated by C-F coupling, resulting in splitting patterns that reflect the influence of the fluorine atoms. The carbon bearing the chloro(difluoro)methoxy group would likely appear around δ 120-130 ppm, while the carbon attached to the fluorine at position 2 would show a large coupling constant (typically 245-255 Hz).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum would be particularly informative, showing signals for the three fluorine atoms present in the molecule. The fluorine atom attached directly to the benzene ring (at position 2) would typically appear in the range of δ -110 to -140 ppm, while the two fluorine atoms in the chloro(difluoro)methoxy group would likely appear around δ -70 to -90 ppm. These signals would show distinctive coupling patterns that could aid in structural confirmation.
Mass Spectrometry
Mass spectrometric analysis of 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene would reveal a characteristic isotopic pattern due to the natural isotope distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). This pattern would create a distinctive cluster of peaks around the molecular ion (M⁺), facilitating identification of the compound. Fragmentation patterns would likely include loss of halogen atoms and the chloro(difluoro)methoxy group, providing further structural confirmation.
Biological Activity and Applications
| Application Area | Potential Mechanism | Contributing Structural Features | Examples of Related Compounds |
|---|---|---|---|
| Antimicrobial Agents | Inhibition of cell wall synthesis or DNA gyrase | Multiple halogen substituents providing lipophilicity and electronic effects | Fluoroquinolones, halogenated antibiotics |
| Anti-inflammatory Compounds | Modulation of inflammatory pathways | Electron-withdrawing groups affecting binding to target proteins | Fluorinated NSAIDs, halogenated steroids |
| CNS-Active Agents | Interaction with ion channels or neurotransmitter receptors | Fluorine atoms enhancing blood-brain barrier penetration | Halogenated benzodiazepines, antipsychotics |
| Enzyme Inhibitors | Specific binding to enzyme active sites | Unique electronic distribution creating specific binding interactions | Fluorinated enzyme inhibitors in various therapeutic areas |
The strategic positioning of halogens around the benzene ring may confer specific binding affinities to biological targets, potentially resulting in distinct pharmacological profiles. Molecular docking simulations and enzyme inhibition assays are typically employed to evaluate the biological mechanisms of such compounds.
Agrochemical Applications
The unique combination of halogen substituents in 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene may confer distinct biological activity potentially useful in the development of new agrochemicals. Fluorinated aromatic compounds often exhibit enhanced persistence in environmental conditions, which can be advantageous for certain agricultural applications.
Potential agrochemical applications include:
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Herbicides - Compounds with similar structures have been investigated for their ability to interfere with plant-specific enzymes or metabolic pathways
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Fungicides - The halogenated nature of the compound may confer antifungal properties by disrupting cell membrane integrity or inhibiting essential fungal enzymes
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Insecticides - The unique electron distribution pattern could enable specific interactions with insect nervous system targets
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Plant Growth Regulators - Halogenated aromatic compounds have been utilized as synthetic plant hormone analogs
Environmental Considerations
As a halogenated organic compound, 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene should be handled with appropriate environmental considerations. Halogenated compounds often exhibit persistence in the environment and may have adverse effects on aquatic organisms. Proper containment, handling, and disposal practices should be implemented to prevent environmental contamination.
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